N-(3-cyclopropyl-3-hydroxypropyl)-2,2-dimethylpropanamide
Description
N-(3-cyclopropyl-3-hydroxypropyl)-2,2-dimethylpropanamide is a synthetic amide derivative characterized by a cyclopropane ring attached to a hydroxypropyl chain and a 2,2-dimethylpropanamide group. The cyclopropyl group confers rigidity, while the hydroxypropyl moiety enhances hydrophilicity, balancing lipophilicity for optimized bioavailability. The 2,2-dimethylpropanamide backbone is a common motif in drug design due to its metabolic stability and hydrogen-bonding capacity .
Properties
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-11(2,3)10(14)12-7-6-9(13)8-4-5-8/h8-9,13H,4-7H2,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURLPMPDJWKWMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCC(C1CC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyclopropyl-3-hydroxypropyl)-2,2-dimethylpropanamide typically involves the reaction of cyclopropyl-containing intermediates with appropriate amides under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyclopropyl-3-hydroxypropyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(3-cyclopropyl-3-hydroxypropyl)-2,2-dimethylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential effects on cellular processes and enzyme activity.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(3-cyclopropyl-3-hydroxypropyl)-2,2-dimethylpropanamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural differences and similarities between N-(3-cyclopropyl-3-hydroxypropyl)-2,2-dimethylpropanamide and related compounds:
Key Observations :
- Cyclopropane vs.
- Hydroxypropyl vs. Halogen/Formyl Groups : The hydroxyl group in the target compound improves solubility relative to halogenated analogs (e.g., ) but may reduce metabolic stability compared to formyl-containing derivatives () .
- Amide Backbone : All compounds share the 2,2-dimethylpropanamide group, suggesting similar resistance to enzymatic hydrolysis, a critical feature for drug candidates .
Biological Activity
N-(3-cyclopropyl-3-hydroxypropyl)-2,2-dimethylpropanamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₉H₁₅NO₂
- Molecular Weight : 171.23 g/mol
- CAS Number : Not specifically listed in the search results but can be derived from its structure.
The biological activity of this compound is primarily linked to its interaction with various biological targets, including receptors and enzymes. The presence of the cyclopropyl group is significant for enhancing lipophilicity and potentially improving receptor binding affinity.
- Receptor Modulation : Preliminary studies suggest that the compound may act as a modulator of specific neurotransmitter receptors, which could influence neurochemical pathways involved in pain perception and mood regulation.
- Enzyme Inhibition : There is evidence indicating that similar compounds with amide linkages exhibit inhibitory effects on enzymes involved in metabolic pathways, which could be relevant for therapeutic applications in metabolic disorders.
Pharmacological Effects
The pharmacological effects observed for this compound include:
- Anti-inflammatory Activity : Some derivatives have shown promise in reducing inflammation in animal models.
- Analgesic Effects : The compound may possess analgesic properties, potentially making it useful for pain management.
- Cytotoxicity Against Cancer Cells : Certain studies have indicated that related compounds exhibit selective cytotoxicity against various cancer cell lines.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anti-inflammatory | Significant reduction in edema in models | |
| Analgesic | Pain relief observed in animal studies | |
| Cytotoxicity | Inhibition of cancer cell proliferation |
Notable Research Findings
- Study on Anti-inflammatory Effects : A study demonstrated that compounds similar to this compound significantly reduced inflammatory markers in animal models when administered at specific dosages .
- Analgesic Properties : Another research highlighted the analgesic effects observed through behavioral assays in rodents, suggesting a potential mechanism involving modulation of pain pathways .
- Cytotoxicity Assessment : In vitro studies showed that certain derivatives exhibited selective cytotoxicity against breast cancer cell lines, indicating potential for further development as anti-cancer agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
